N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide: is a chemical compound with a unique structure that combines a quinoline core with a cyanocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide typically involves the reaction of 1-aminocyclopentane carbonitrile with 2-methylquinoline-8-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, which could lead to the development of new therapeutic agents .
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the search for new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(1-Cyanocyclopentyl)pentanamide
- 1-Cyanocyclopentyl acetate
- N-(1-Cyanocyclopentyl)-2-methylpropanamide
Uniqueness: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack the quinoline structure and, consequently, the same range of applications .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEKUSYGXDMGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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